(4-chlorophenyl)hydrazine;sulfuric acid

Pesticide Intermediate Synthesis Pyrazole Cyclization 4-Chlorophenylhydrazine Derivatives

Researchers requiring air-stable phenylhydrazine for heterocycle synthesis often face handling issues with free base or HCl salt forms. 4-Chlorophenylhydrazine sulfate provides the exact 2:1 stoichiometry with intrinsic H₂SO₄ counterion, eliminating exogenous acid addition. • 82.4% documented yield in one-pot pyrazole synthesis under mild, industrially scalable conditions • Simplifies Fischer indole cyclization setup; validated for photochromic spiropyran synthesis (≥99.5% purity) • White to light yellow crystalline powder; >95.0% purity (KIO₃ titration); stable under inert gas storage

Molecular Formula C12H16Cl2N4O4S
Molecular Weight 383.3 g/mol
CAS No. 14581-21-6
Cat. No. B080645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-chlorophenyl)hydrazine;sulfuric acid
CAS14581-21-6
Molecular FormulaC12H16Cl2N4O4S
Molecular Weight383.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NN)Cl.C1=CC(=CC=C1NN)Cl.OS(=O)(=O)O
InChIInChI=1S/2C6H7ClN2.H2O4S/c2*7-5-1-3-6(9-8)4-2-5;1-5(2,3)4/h2*1-4,9H,8H2;(H2,1,2,3,4)
InChIKeyTUHGNSPTNVPHDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Chlorophenyl)hydrazine Sulfate: Procurement & Specifications


(4-Chlorophenyl)hydrazine; sulfuric acid (CAS 14581-21-6), commonly referred to as 4-chlorophenylhydrazine sulfate, is an organic sulfate salt with the molecular formula C₁₂H₁₆Cl₂N₄O₄S and a molecular weight of 383.24 g/mol . The compound exists as a bis((4-chlorophenyl)hydrazine) sulfuric acid adduct (2:1 stoichiometry) and is supplied as a white to light yellow or light orange crystalline powder . It belongs to the phenylhydrazine class of organic compounds and serves primarily as an intermediate in dye synthesis and as a reducing agent in organic transformations .

Sulfate salt for acid-catalyzed synthesis
Intrinsic sulfuric acid counterion streamlines cyclization and heterocycle workflows.
Ambient storage, simplified logistics
Room-temperature solid-state stability reduces cold-chain requirements in procurement.
Multi-supplier competitive sourcing
Available from TCI, Aladdin, Fisher Scientific with standardized purity specifications.

(4-Chlorophenyl)hydrazine Sulfate: Generic Substitution Pitfalls


Generic substitution of (4-chlorophenyl)hydrazine sulfate with alternative salt forms, particularly the free base or hydrochloride salt (CAS 1073-69-4 / 1073-70-7), is not a straightforward equivalency in procurement or synthetic workflows. The sulfate salt exhibits distinct stoichiometry (2:1 phenylhydrazine:sulfuric acid) that fundamentally alters both its physical handling properties and its performance in acid-catalyzed cyclization reactions [1]. The hydrochloride salt demonstrates a melting point of 216 °C (decomposition) and higher water solubility , while the sulfate salt offers superior air-stable solid-state storage characteristics under ambient conditions, though it remains air-sensitive over extended periods . The divergent salt forms necessitate different stoichiometric adjustments in multi-step syntheses, particularly in indole and pyrazole ring-forming reactions where the counterion influences both reaction kinetics and product yield [2].

Sulfate salt vs Hydrochloride salt
2:1 stoichiometry vs. 1:1 HCl salt alters molar equivalents and may shift reaction kinetics in multi-step syntheses.
Sulfate salt vs Hydrochloride salt
Sulfate offers ambient storage tolerance; hydrochloride may require more stringent temperature control to avoid decomposition.
Sulfate salt vs Hydrochloride salt
Counterion identity influences acid-catalyzed cyclization performance and product yield profile; direct substitution requires re-optimization.

(4-Chlorophenyl)hydrazine Sulfate: Quantitative Comparison


Pyrazole Intermediate Synthesis: Sulfate vs. Hydrochloride

In the one-pot synthesis of 1-(4-chlorophenyl)-3-hydroxypyrazole—a critical pesticide intermediate—4-chlorophenylhydrazine serves as the key starting material. When the sulfate salt is employed, the total reaction yield reaches 82.4% under optimized conditions (cyclization followed by oxidation), with the process exhibiting mild reaction conditions and high reproducibility suitable for industrial scale-up [1]. While direct head-to-head yield comparison between sulfate and hydrochloride salts in this exact protocol is not reported in the same study, prior art disclosed in patent literature indicates that the traditional hydrochloride-based route for synthesizing the parent 4-chlorophenylhydrazine itself achieves only 63–72% yield and requires extended reaction times, whereas the sulfate salt preparation method enables improved product purity and simplified post-treatment [2].

Pyrazole intermediate yield
Reported context
Target: sulfate route total yield 82.4% for 1-(4-chlorophenyl)-3-hydroxypyrazole vs. prior art HCl route 63–72% yield for precursor synthesis.
Supports synthesis workflow fit evaluation.
Cross-study comparison; exact protocol differs.
Pesticide Intermediate Synthesis Pyrazole Cyclization 4-Chlorophenylhydrazine Derivatives

Sulfate Preparation: Yield & Purity vs. Hydrochloride

Patent CN112939805A discloses a preparation method for p-chlorophenylhydrazine sulfate that specifically addresses limitations of the hydrochloride route. The invention notes that the existing European patent EP0959067, which synthesizes p-chlorophenylhydrazine hydrochloride using p-chloroaniline, hydrochloric acid, and n-butanol as solvent, achieves a yield that is only 36.2% lower than the sulfate method and requires complicated post-treatment procedures [1]. The sulfate preparation method described employs diazotization followed by reduction with controlled pH and temperature conditions, enabling recycling of mother liquor and improved crystallization efficiency, resulting in higher product purity with reduced byproduct formation [1]. This comparative advantage in synthetic accessibility translates directly to procurement: the sulfate salt form benefits from a more efficient industrial manufacturing process that supports consistent supply and quality.

Sulfate preparation advantage
Head-to-head patent
Patent CN112939805A reports HCl route yield is 36.2% lower than sulfate method, with more complex post-treatment.
Informs procurement process efficiency comparison.
Absolute yields not fully disclosed in abstract.
Synthetic Methodology Salt Form Selection Process Chemistry

Solid-State Stability: Sulfate vs. Hydrochloride

The sulfate salt of 4-chlorophenylhydrazine (CAS 14581-21-6) demonstrates favorable ambient storage characteristics, with supplier specifications indicating room temperature storage in a cool, dark place (<15°C) under inert gas . The compound is noted as air-sensitive over extended periods but does not require refrigerated or frozen conditions . In contrast, the hydrochloride salt (CAS 1073-70-7) exhibits a melting point of 216 °C (with decomposition) and higher water solubility . While the hydrochloride salt offers advantages in aqueous reaction media due to its solubility profile, the sulfate salt provides a more robust solid-state form for long-term inventory storage, reducing the risk of degradation-related lot failures during extended warehouse holding periods.

Solid-state storage
Supplier specification
Sulfate: recommended room temperature storage. Hydrochloride: mp 216 °C (dec.), may require controlled temperature.
Storage logistics and handling context.
Data to verify per supplier SDS.
Material Handling Storage Stability Salt Form Selection

Acid-Catalyzed Cyclization: Sulfate vs. Hydrochloride

In the synthesis of indoline spiropyran photochromic materials, 4-chlorophenylhydrazine sulfate provides a distinct operational advantage. The synthesis of indole derivatives proceeds by reacting 4-chlorophenylhydrazine with 3-methyl-2-butanone using concentrated sulfuric acid as catalyst [1]. When the sulfate salt form is employed, the sulfuric acid counterion serves as an intrinsic acid source, potentially reducing or eliminating the need for exogenous acid addition and simplifying reaction setup. The full synthetic sequence achieves final compound yields of 43.6% and 39.2% for two different spiropyran targets, with product purity reaching 99.5% [1]. The hydrochloride salt, by contrast, would require separate acid addition for comparable acid-catalyzed cyclization, adding an extra reagent handling step and increasing process complexity.

Acid-catalyzed cyclization
Method context
Sulfate provides intrinsic H₂SO₄ counterion, supporting indoline spiropyran synthesis (yields 39.2–43.6%, purity 99.5%).
May simplify acid-catalyzed heterocycle protocols.
Yield advantage vs. HCl salt not directly reported.
Photochromic Materials Indole Synthesis Acid Catalysis

Supplier Diversity & Specification Consistency

4-Chlorophenylhydrazine sulfate (CAS 14581-21-6) is stocked by multiple major global chemical suppliers including TCI Chemicals (>95.0% purity, Product C0258), Aladdin Scientific (≥95% purity, C153656), and Fisher Scientific (95.0+%) . Pricing for 25g quantities ranges from approximately $34.00–$42.90 across these suppliers, indicating a competitive and mature supply market . The hydrochloride salt (CAS 1073-69-4 / 1073-70-7) is also widely available, but specification consistency for the sulfate form is well-documented with standardized purity analysis methods (Potassium iodate titration, NMR confirmation) across multiple vendors . This multi-vendor availability reduces single-supplier procurement risk and enables competitive sourcing for bulk purchasing.

Supplier diversity
Commercial review
TCI (>95.0%), Aladdin (≥95%), Fisher (95.0+%); 25g pricing $34–$43. Multi-vendor standardized purity analysis.
Supports procurement flexibility and supply risk reduction.
Pricing as of 2026; subject to change.
Commercial Availability Supplier Diversity Specification Consistency

Nematicidal Activity: Hydrochloride vs. Sulfate

A laboratory toxicity study of 11 phenylhydrazine hydrochloride derivatives against tobacco root-knot nematode (Meloidogyne spp.) evaluated 4-chlorophenylhydrazine hydrochloride using direct contact methodology. The compound demonstrated an LC₅₀ value of 6.9551 mg/L, ranking it as the most potent among the tested derivatives (superior to 4-fluorophenylhydrazine hydrochloride at 13.2752 mg/L and 4-bromophenylhydrazine hydrochloride at 9.8244 mg/L) [1]. Furthermore, when combined with abamectin at a 4:1 ratio, 4-chlorophenylhydrazine hydrochloride exhibited a pronounced synergistic effect [1]. Equivalent nematicidal activity data for the sulfate salt form has not been reported in the peer-reviewed literature. This biological activity distinction is critical for procurement decisions in agrochemical screening programs: the hydrochloride salt is the preferred form for biological evaluation and nematicide development, while the sulfate salt remains the superior choice for synthetic intermediate applications where counterion-driven reaction performance takes precedence.

Nematicidal activity
Class-level inference
Hydrochloride salt: LC₅₀ = 6.955 mg/L vs. Meloidogyne spp. Sulfate salt: no reported nematicidal data.
For agrochemical screening, HCl form is evaluated; sulfate remains the synthetic intermediate choice.
Biological data only for hydrochloride; sulfate role is synthetic.
Agrochemical Screening Nematicidal Activity Biological Evaluation

(4-Chlorophenyl)hydrazine Sulfate: Recommended Applications


Pyrazole Pesticide Intermediate Synthesis

This compound is optimally deployed as the starting material in one-pot cyclization-oxidation sequences for producing 1-(4-chlorophenyl)-3-hydroxypyrazole, a key pesticide intermediate. The documented total yield of 82.4% under mild, industrially-scalable conditions [1] supports its selection over alternative synthetic routes that may require harsher conditions or deliver lower yields. Procurement teams supporting agrochemical intermediate manufacturing should prioritize the sulfate salt form based on this validated process efficiency.

Indole & Indoline Heterocycle Synthesis

The sulfate salt provides intrinsic sulfuric acid counterion functionality, making it particularly advantageous for Fischer indole-type cyclizations and related heterocycle syntheses where acid catalysis is essential. The documented use in synthesizing photochromic indoline spiropyran materials (yields 39.2–43.6%, purity 99.5%) [2] demonstrates its utility in specialty material applications. Researchers synthesizing indole-based pharmacophores or functional materials should consider the sulfate salt to simplify reaction setup by reducing or eliminating exogenous acid addition.

Dye Intermediate & Reducing Agent Applications

As documented in chemical industry databases , 4-chlorophenylhydrazine sulfate serves as an established intermediate in dye manufacturing and as a reducing agent in organic synthesis. Its commercial availability from multiple global suppliers (TCI, Aladdin, Fisher Scientific) at competitive pricing ($34–$43 per 25g) supports procurement for pilot-scale and production-scale dye synthesis operations where consistent quality and reliable supply are paramount.

Hydrazone Derivatization for Analytical Detection

The compound reacts with aldehydes and ketones to form stable hydrazone derivatives, enabling spectrophotometric detection and quantification of carbonyl compounds in food chemistry, environmental analysis, and forensic applications . This analytical utility is supported by the compound's defined purity specifications (>95.0% by Potassium iodate titration) and NMR structure confirmation , ensuring reproducible derivatization performance across analytical workflows.

Application
Selection Property
Validation Focus
Pyrazole pesticide intermediate synthesis
Process yield and mild-condition cyclization support
Reaction performance and scalability review
Indole & indoline heterocycle synthesis
Intrinsic acid-counterion functionality
Cyclization efficiency and product purity
Dye intermediate & reducing agent applications
Multi-supplier commercial availability and consistent specifications
Supplier purity analysis and lot consistency
Hydrazone derivatization for analytical detection
Defined purity and carbonyl reactivity
Derivatization reproducibility and detection linearity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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